4-[(Dimethylamino)methylidene]azepane-2,3-dione
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Overview
Description
4-[(Dimethylamino)methylidene]azepane-2,3-dione is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by its unique structure, which includes a seven-membered ring with nitrogen and oxygen atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methylidene]azepane-2,3-dione can be achieved through several methods. One common approach involves the reaction of 3,3-dichloroazepan-2-one with morpholine, followed by condensation with phenyldiazonium chloride . This method provides a straightforward route to the desired compound under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-[(Dimethylamino)methylidene]azepane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
4-[(Dimethylamino)methylidene]azepane-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding reagent and enzyme inhibitor.
Medicine: Explored for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylidene]azepane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit DNA polymerase, thereby affecting DNA replication and cell proliferation .
Comparison with Similar Compounds
Azepane: A cyclic secondary amine with a similar seven-membered ring structure.
Pyrrolidine: A five-membered nitrogen-containing ring with diverse biological activities.
Proheptazine: An opioid analgesic with a similar azepane core structure.
Uniqueness: 4-[(Dimethylamino)methylidene]azepane-2,3-dione stands out due to its unique combination of nitrogen and oxygen atoms within the seven-membered ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
62205-89-4 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)azepane-2,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-11(2)6-7-4-3-5-10-9(13)8(7)12/h6H,3-5H2,1-2H3,(H,10,13) |
InChI Key |
QBUMYQWNEIGIEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCCNC(=O)C1=O |
Origin of Product |
United States |
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